molecular formula C52H83N21O28 B12326083 H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH

H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH

Cat. No.: B12326083
M. Wt: 1450.3 g/mol
InChI Key: NSTKIPFKPLZQKH-UHFFFAOYSA-N
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Description

The compound H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Asp) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a building block for more complex peptide-based materials.

Biology

In biological research, peptides like H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

Medically, synthetic peptides are explored for their potential as therapeutic agents. This peptide could be studied for its antimicrobial properties, ability to modulate immune responses, or potential as a drug delivery vehicle.

Industry

In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and tunable properties.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological response. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
  • H-DL-Ser (1)-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2

Uniqueness

The uniqueness of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH lies in its specific sequence and the presence of multiple D-amino acids, which can confer unique biological properties and stability compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C52H83N21O28

Molecular Weight

1450.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C52H83N21O28/c1-19(63-40(91)21(6-3-9-61-51(56)57)65-41(92)22(7-4-10-62-52(58)59)64-39(90)20(53)5-2-8-60-50(54)55)38(89)66-23(11-31(75)76)42(93)70-28(16-36(85)86)47(98)73-30(18-74)48(99)71-26(14-34(81)82)45(96)68-24(12-32(77)78)43(94)67-25(13-33(79)80)44(95)69-27(15-35(83)84)46(97)72-29(49(100)101)17-37(87)88/h19-30,74H,2-18,53H2,1H3,(H,63,91)(H,64,90)(H,65,92)(H,66,89)(H,67,94)(H,68,96)(H,69,95)(H,70,93)(H,71,99)(H,72,97)(H,73,98)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,100,101)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)

InChI Key

NSTKIPFKPLZQKH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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